![molecular formula C17H12N4O B2566295 2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1081130-33-7](/img/structure/B2566295.png)
2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, also known as PDP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PDP belongs to the class of pyrazolopyridine derivatives and has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mechanism of Action
The mechanism of action of 2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain kinases, including AKT and ERK, which are involved in cell survival and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, this compound has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is its potential as a therapeutic agent for a variety of diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in relatively large quantities. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to elucidate its effects.
Future Directions
There are numerous future directions for research on 2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. One promising area of research is in the development of this compound analogs with improved potency and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for in vivo studies to determine the efficacy and safety of this compound in animal models.
Synthesis Methods
The synthesis of 2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can be achieved through a multistep process involving the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with phenyl isocyanate. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure this compound.
Scientific Research Applications
2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to exhibit antitumor effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
properties
IUPAC Name |
2-phenyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17-14-8-9-15(12-5-4-10-18-11-12)19-16(14)20-21(17)13-6-2-1-3-7-13/h1-11H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCIXDJLCAEINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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